ME-Dmae-nhs

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

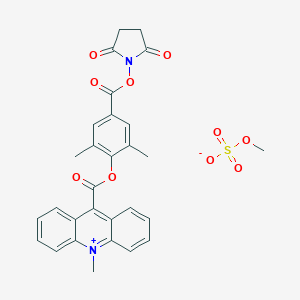

ME-Dmae-nhs: is a chemical compound known for its use as a chemiluminescent marker. It is a derivative of acridine and is often used in various biochemical assays due to its high sensitivity and stability. The full chemical name of this compound is 2,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Triflate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ME-Dmae-nhs involves the reaction of acridine derivatives with N-hydroxysuccinimide (NHS) esters. The process typically includes the following steps:

Formation of Acridine Derivative: Acridine is reacted with appropriate reagents to introduce the dimethylcarbonylphenyl and methyl groups.

Esterification: The acridine derivative is then esterified with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Purification: The resulting product is purified using techniques such as column chromatography to obtain the final this compound compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of acridine derivatives and NHS esters are reacted in industrial reactors.

Optimization of Reaction Conditions: Parameters such as temperature, pH, and reaction time are optimized to maximize yield and purity.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.

Analyse Des Réactions Chimiques

Types of Reactions: ME-Dmae-nhs undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.

Oxidation and Reduction: The acridine moiety can undergo redox reactions, although these are less common in typical applications.

Common Reagents and Conditions:

Primary Amines: React with the NHS ester group to form amide bonds.

Coupling Agents: Such as DCC or EDC, are used to facilitate esterification reactions.

Solvents: Organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.

Major Products Formed: The primary product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the acridine moiety to the target molecule .

Applications De Recherche Scientifique

Chemiluminescent Immunoassays

ME-DMAE-NHS is extensively utilized in the development of chemiluminescent immunoassays (CLIAs). These assays are crucial for detecting specific proteins in clinical samples, such as blood or serum. The high sensitivity of this compound allows for the detection of low concentrations of target antigens, making it suitable for early diagnosis of diseases.

- Case Study : A study demonstrated the use of this compound in a sandwich-type CLIA for the detection of human epididymis protein 4 (HE4), a biomarker for ovarian cancer. The assay achieved a detection limit of 0.084 ng/mL, showing a strong correlation with traditional methods like ELISA and CLEIA, thus proving its efficacy in clinical settings .

Protein and Nucleic Acid Labeling

The compound is also applied in the labeling of proteins and nucleic acids, enhancing their visibility during electrophoresis or imaging techniques. This application is vital in research settings where tracking biomolecules is necessary.

- Application Example : In studies focusing on receptor analysis and polypeptide detection, this compound has been employed to label antibodies and other proteins, facilitating their detection via chemiluminescence .

Cell and Tissue Labeling

This compound is beneficial for labeling cells and tissues, which aids in various biomedical research applications. This capability supports studies on cellular interactions, drug delivery systems, and tissue engineering.

- Research Insight : The acridine ester properties of this compound allow for effective labeling that can be visualized under specific conditions, providing insights into cellular behavior and interactions within tissues .

Antioxidant Studies

Research has indicated that DMAE derivatives may exhibit antioxidant properties, which can be explored further using this compound as a tool to study oxidative stress in cells.

- Research Findings : Studies have shown that DMAE can scavenge free radicals, potentially mitigating oxidative damage in biological systems. This property could be harnessed to investigate aging processes or neurodegenerative diseases .

Comparative Data Table

Here’s a summary table comparing various applications of this compound:

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemiluminescent Immunoassays | Detection of specific proteins | High sensitivity; rapid results |

| Protein/Nucleic Acid Labeling | Enhances visibility in assays | Facilitates tracking in research |

| Cell/Tissue Labeling | Labels cells for imaging and interaction studies | Supports advanced biomedical research |

| Antioxidant Research | Investigates free radical scavenging | Potential implications for aging studies |

Mécanisme D'action

The mechanism of action of ME-Dmae-nhs involves the formation of a stable amide bond with primary amines. The NHS ester group reacts with the amine group of proteins, peptides, or other biomolecules, resulting in the conjugation of the acridine moiety. This conjugation allows the acridine to act as a chemiluminescent marker, emitting light upon excitation with appropriate reagents .

Comparaison Avec Des Composés Similaires

ME-Dmae-nhs is unique due to its high sensitivity and stability as a chemiluminescent marker. Similar compounds include:

DMAE-NHS: Another acridine derivative with similar chemiluminescent properties.

NSP-DMAE-NHS: A sulfonated version of this compound with enhanced water solubility.

NSP-SA-NHS: A related compound with a sulfonamide group, offering different reactivity and stability profiles.

Activité Biologique

ME-Dmae-nhs (N-Methyl-N,N-dimethylaminoethyl-N-hydroxysuccinimide) is a compound primarily recognized for its utility in biochemical applications, particularly as a labeling agent in immunoassays and for the detection of biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its ability to form stable covalent bonds with amine-containing compounds, such as proteins and nucleic acids. This property is crucial for developing sensitive detection methods in various biological assays.

The biological activity of this compound stems from its reactivity with primary amines, which facilitates the formation of stable amide bonds. This reaction is vital for labeling proteins and nucleic acids, enabling their detection through chemiluminescence. The general reaction can be summarized as follows:

where R represents the amine-containing biomolecule.

Applications in Research

This compound has been employed in various research contexts, including:

- Immunoassays : Used as a chemiluminescent marker for enhanced sensitivity in detecting specific proteins.

- Nucleic Acid Detection : Facilitates the labeling of DNA and RNA for quantitative analysis.

- Receptor Analysis : Aids in studying receptor-ligand interactions by providing a detectable signal.

1. Chemiluminescent Immunoassay Development

A study demonstrated the use of this compound in developing a chemiluminescent immunoassay for human epididymis protein 4 (HE4). The assay exhibited high sensitivity and specificity, with a detection limit of 0.084 ng/mL. The results indicated that this compound significantly improved the assay's performance compared to traditional methods like ELISA .

2. Protein Labeling Efficiency

Research comparing various NHS esters found that this compound provided superior labeling efficiency for antibodies used in immunohistochemistry. The study reported that the labeled antibodies maintained their binding affinity while demonstrating enhanced visibility under fluorescence microscopy .

Biological Activity Summary Table

| Property | Description |

|---|---|

| Labeling Mechanism | Covalent bond formation with primary amines |

| Detection Method | Chemiluminescence |

| Applications | Immunoassays, nucleic acid detection, receptor analysis |

| Sensitivity | Detection limit as low as 0.084 ng/mL |

Propriétés

IUPAC Name |

[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate;methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N2O6.CH4O4S/c1-16-14-18(27(33)36-30-23(31)12-13-24(30)32)15-17(2)26(16)35-28(34)25-19-8-4-6-10-21(19)29(3)22-11-7-5-9-20(22)25;1-5-6(2,3)4/h4-11,14-15H,12-13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWUSGGASJSGPZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C)C(=O)ON5C(=O)CCC5=O.COS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.